Cas no 157270-19-4 (3-(5-bromothiophen-2-yl)propanal)

3-(5-bromothiophen-2-yl)propanal 化学的及び物理的性質
名前と識別子
-
- 3-(5-bromothiophen-2-yl)propanal
- 2-Thiophenepropanal, 5-bromo-
- 157270-19-4
- AKOS011896511
- SCHEMBL8645292
- EN300-1913759
- CS-0350348
-
- インチ: 1S/C7H7BrOS/c8-7-4-3-6(10-7)2-1-5-9/h3-5H,1-2H2
- InChIKey: CNWJNMSFULGRMF-UHFFFAOYSA-N
- SMILES: C(C1=CC=C(Br)S1)CC=O
計算された属性
- 精确分子量: 217.94
- 同位素质量: 217.94
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 3
- 複雑さ: 118
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 45.3A^2
じっけんとくせい
- 密度みつど: 1.545±0.06 g/cm3(Predicted)
- Boiling Point: 263.7±25.0 °C(Predicted)
3-(5-bromothiophen-2-yl)propanal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1913759-0.1g |
3-(5-bromothiophen-2-yl)propanal |
157270-19-4 | 0.1g |
$490.0 | 2023-09-17 | ||
Enamine | EN300-1913759-1.0g |
3-(5-bromothiophen-2-yl)propanal |
157270-19-4 | 1g |
$884.0 | 2023-06-01 | ||
Enamine | EN300-1913759-2.5g |
3-(5-bromothiophen-2-yl)propanal |
157270-19-4 | 2.5g |
$1089.0 | 2023-09-17 | ||
Enamine | EN300-1913759-0.25g |
3-(5-bromothiophen-2-yl)propanal |
157270-19-4 | 0.25g |
$513.0 | 2023-09-17 | ||
Enamine | EN300-1913759-5g |
3-(5-bromothiophen-2-yl)propanal |
157270-19-4 | 5g |
$1614.0 | 2023-09-17 | ||
Enamine | EN300-1913759-1g |
3-(5-bromothiophen-2-yl)propanal |
157270-19-4 | 1g |
$557.0 | 2023-09-17 | ||
Enamine | EN300-1913759-10g |
3-(5-bromothiophen-2-yl)propanal |
157270-19-4 | 10g |
$2393.0 | 2023-09-17 | ||
Enamine | EN300-1913759-0.05g |
3-(5-bromothiophen-2-yl)propanal |
157270-19-4 | 0.05g |
$468.0 | 2023-09-17 | ||
Enamine | EN300-1913759-0.5g |
3-(5-bromothiophen-2-yl)propanal |
157270-19-4 | 0.5g |
$535.0 | 2023-09-17 | ||
Enamine | EN300-1913759-5.0g |
3-(5-bromothiophen-2-yl)propanal |
157270-19-4 | 5g |
$2566.0 | 2023-06-01 |
3-(5-bromothiophen-2-yl)propanal 関連文献
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
3-(5-bromothiophen-2-yl)propanalに関する追加情報
Recent Advances in the Study of 3-(5-bromothiophen-2-yl)propanal (CAS: 157270-19-4) and Its Applications in Chemical Biology and Medicine
The compound 3-(5-bromothiophen-2-yl)propanal (CAS: 157270-19-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This research briefing aims to provide an overview of the latest advancements related to this compound, focusing on its synthetic utility, biological activities, and potential therapeutic applications.
Recent studies have highlighted the role of 3-(5-bromothiophen-2-yl)propanal as a crucial building block in the synthesis of thiophene-based derivatives, which are known for their diverse pharmacological properties. Thiophene rings are widely recognized for their presence in drugs targeting inflammation, cancer, and infectious diseases. The bromine substituent at the 5-position of the thiophene ring enhances the reactivity of this compound, making it a valuable precursor for further functionalization.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 3-(5-bromothiophen-2-yl)propanal to develop a series of novel kinase inhibitors with potent activity against cancer cell lines. The compound's aldehyde group was strategically employed in reductive amination reactions to introduce various amine functionalities, leading to improved binding affinity and selectivity. The study reported IC50 values in the nanomolar range for several derivatives, underscoring the potential of this scaffold in oncology drug discovery.
Another significant application was demonstrated in a Nature Communications paper (2024), where 3-(5-bromothiophen-2-yl)propanal served as a key intermediate in the synthesis of fluorescent probes for imaging protein-protein interactions in live cells. The bromothiophene moiety provided an excellent handle for further modifications via palladium-catalyzed cross-coupling reactions, enabling the attachment of various fluorophores while maintaining cellular permeability.
From a synthetic chemistry perspective, recent methodological advances have improved the efficiency of producing 3-(5-bromothiophen-2-yl)propanal. A 2024 Organic Process Research & Development publication described a scalable, one-pot procedure starting from commercially available 2,5-dibromothiophene, achieving >85% yield with excellent purity. This development addresses previous challenges in large-scale production, potentially lowering the barrier for its widespread use in pharmaceutical research.
The safety profile and pharmacokinetic properties of derivatives stemming from this compound are currently under investigation. Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that the bromothiophene core generally exhibits favorable metabolic stability, though the aldehyde functionality may require protection or further derivatization to enhance in vivo stability. These findings were presented at the 2024 American Chemical Society National Meeting and are guiding the design of next-generation compounds.
In conclusion, 3-(5-bromothiophen-2-yl)propanal (157270-19-4) continues to prove its value as a versatile chemical building block with expanding applications in drug discovery and chemical biology. The recent studies highlighted in this briefing demonstrate its utility across multiple therapeutic areas and underscore the importance of this scaffold in modern medicinal chemistry. Future research directions may focus on exploring its potential in targeted drug delivery systems and as a component of PROTACs (Proteolysis Targeting Chimeras).
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